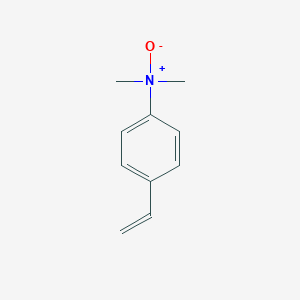

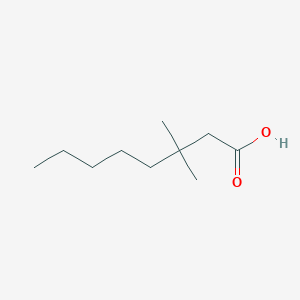

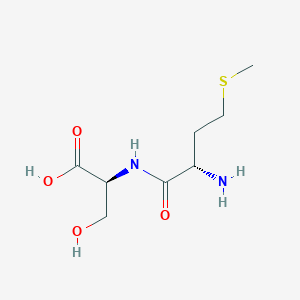

![molecular formula C8H7NO4S B084624 5-(甲基磺酰基)苯并[d]噁唑-2(3H)-酮 CAS No. 13920-98-4](/img/structure/B84624.png)

5-(甲基磺酰基)苯并[d]噁唑-2(3H)-酮

描述

5-Mesylbenzoxazol-2(3H)-one is a useful research compound. Its molecular formula is C8H7NO4S and its molecular weight is 213.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Mesylbenzoxazol-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Mesylbenzoxazol-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗炎剂

该化合物用于合成2-取代苯并噁唑衍生物,这些衍生物已被发现是有效的抗炎剂 . 这些衍生物在体外抗炎研究中显示出良好的疗效,对膜稳定活性和蛋白酶抑制功效有显着抑制作用 .

阿尔茨海默病治疗

2-取代苯并[d]噁唑-5-胺衍生物,可利用5-(甲基磺酰基)苯并[d]噁唑-2(3H)-酮合成,已被鉴定为治疗阿尔茨海默病的多靶点导向配体 . 这些化合物对AChE和BuChE表现出强烈的抑制活性,显着的β-淀粉样蛋白聚集抑制和对SH-SY5Y神经母细胞瘤细胞系的保护作用 .

不对称转化过程

该化合物已被用于通过形成中间体2-(全氟烷基)-噁唑-5(2H)-酮进行高效不对称转化过程 .

药理学应用

苯并噁唑及其相关类似物,可利用5-(甲基磺酰基)苯并[d]噁唑-2(3H)-酮合成,具有广泛的药理学应用。 这些包括抗肿瘤、降血糖、抗病毒、抗菌、除草、H2-拮抗剂、抗惊厥药、弹性蛋白酶抑制剂和抗结核药 .

药物和农药发现项目

苯并噁唑用于药物和农药发现项目 . 它们是核碱基腺嘌呤和鸟嘌呤的结构异构体,使它们能够轻松地与生物受体相互作用 .

生物活性化合物

作用机制

Target of Action

Benzoxazole derivatives have been found to interact with various biological receptors due to their structural similarity to nucleic bases adenine and guanine .

Mode of Action

Benzoxazole derivatives have been shown to possess a wide range of pharmacological activities, including anti-inflammatory , anti-tumor , hypoglycemic , antiviral , antimicrobial , and anticonvulsant effects. These effects suggest that these compounds may interact with a variety of cellular targets and induce changes in cellular function.

Biochemical Pathways

Benzoxazole derivatives have been found to exert their antiepileptic action via voltage-gated sodium channels (vgscs) .

Result of Action

Benzoxazole derivatives have been shown to have significant anticancer activity against a panel of human cancer cell lines such as mcf-7 (breast cancer), a549 (lung cancer), colo-205 (colon cancer), and a2780 (ovarian cancer) .

生化分析

Biochemical Properties

Benzoxazole derivatives have been synthesized and evaluated for their in vitro anti-inflammatory efficacy . These compounds have shown good efficacy in membrane stabilization and proteinase inhibitory methods

Cellular Effects

Some benzoxazole derivatives have been tested for their anticancer activity against a panel of human cancer cell lines . These compounds have demonstrated significant anticancer activity

Molecular Mechanism

In silico molecular docking studies have been carried out to predict the binding affinity of benzoxazole derivatives with prostaglandin H2 synthase (PGHS) protein and trypsin enzyme

属性

IUPAC Name |

5-methylsulfonyl-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4S/c1-14(11,12)5-2-3-7-6(4-5)9-8(10)13-7/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKRTJQSGPLQKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80160959 | |

| Record name | 5-Mesylbenzoxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13920-98-4 | |

| Record name | 5-(Methylsulfonyl)-2(3H)-benzoxazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13920-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Mesylbenzoxazol-2(3H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013920984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Mesylbenzoxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-mesylbenzoxazol-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.248 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

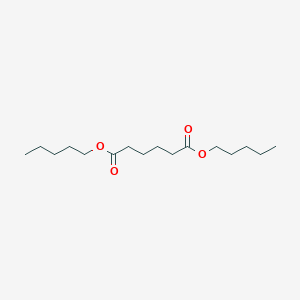

![Pyrrolidine, 1-[2-(dimethylamino)-1,1-dimethylethoxy]-2,2-dimethyl-](/img/structure/B84542.png)

![5-Fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B84565.png)